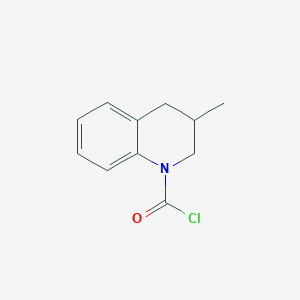
Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucopyranuronic acid methyl ester, 2,3,4-triacetate, D- (GPMET) is a naturally occurring sugar derivative which is found in the human body, as well as in a variety of plants and animals. GPMET is a versatile compound, which has a wide range of applications in the scientific and medical fields. It is a key component in many synthetic and biotechnological processes, and has been used for the synthesis of a variety of compounds. GPMET has also been used in laboratory experiments to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Application in Drug Delivery Systems
Specific Scientific Field
Pharmaceutical Sciences
Summary of the Application
Glucopyranuronic acid, a component of hyaluronic acid, has been studied for its potential in drug delivery systems . The unique physico-chemical characteristics of hyaluronic acid, including its network-forming, viscoelastic, and charge characteristics, are important to many biochemical functions of living tissues .
Methods of Application or Experimental Procedures
The synthesis of hyaluronic acid-drug conjugates involves chemical methodologies that lead to a number of important hyaluronic-drug conjugates .
Results or Outcomes
The role of hyaluronic acid in diseases such as various forms of cancers, arthritis, and osteoporosis has led to the development of biomaterials for surgical implants and drug conjugates for targeted delivery .
Application in Synthesis of Glycosides
Specific Scientific Field
Organic Chemistry
Summary of the Application
Uronic acids, including glucopyranuronic acid, are carbohydrates present in relevant biologically active compounds. Their synthesis requires glycoside-bond formation .
Methods of Application or Experimental Procedures
The synthesis of uronic acid glycosides is particularly challenging because the presence of the C-5 carboxylic group decreases the reactivity at the anomeric position . Different methodologies have been investigated to overcome this drawback and develop general strategies allowing the synthesis of uronic acid glycosides of biological importance and complex oligosaccharides in a regio- and stereoselective manner .
Results or Outcomes
Several methods are available for the synthesis of glycosides of glucuronic acids, and these can be placed into two broad categories involving either oxidation of the corresponding glucoside or by carrying out the glycosidation on an activated glucuronic acid .
Propriétés
Numéro CAS |
3082-95-9 |
|---|---|
Nom du produit |
Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- |
Formule moléculaire |
C13H18O10 |
Poids moléculaire |
334.28 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(19-4)23-10(8)12(17)18/h8-11,13H,1-4H3,(H,17,18)/t8-,9-,10-,11+,13?/m0/s1 |
Clé InChI |
CLHFNXQWJBTGBL-HTGOSZRMSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC)C(=O)O)OC(=O)C |
SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C |
Synonymes |
Methyl-(2,3,4-tri-O-acetyl-D-glucopyranosyl)uronate; D-Glucopyranuronic Acid Methyl Ester, 2,3,4-Triacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



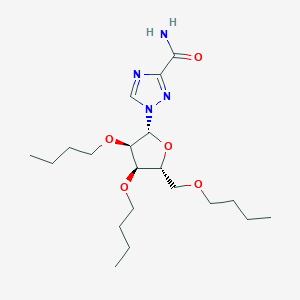
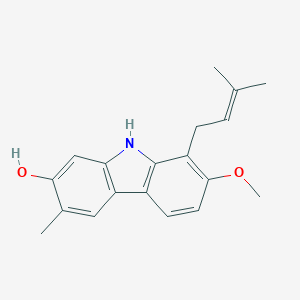
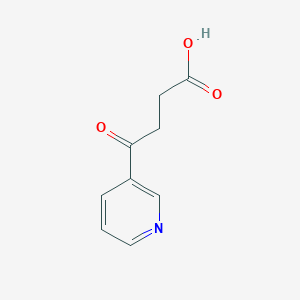
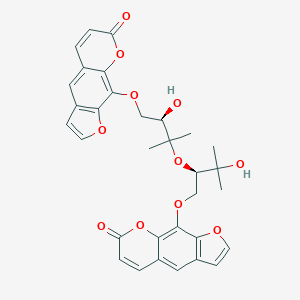
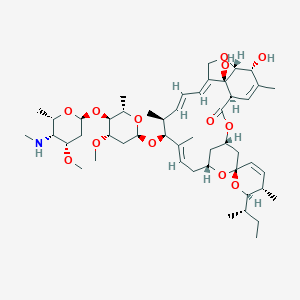
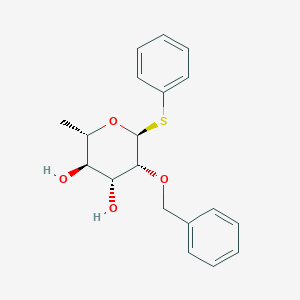
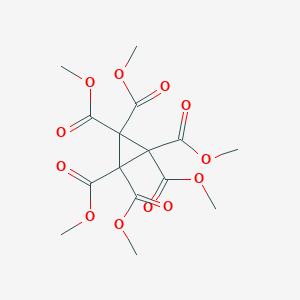

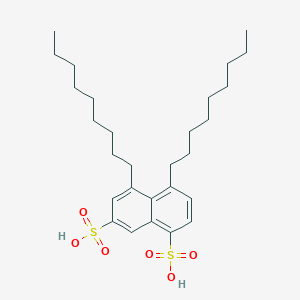

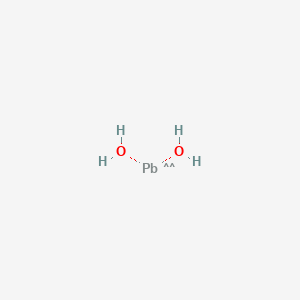
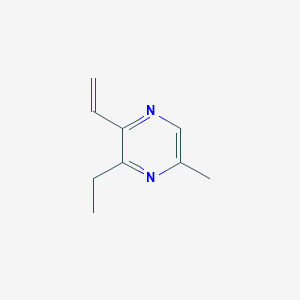
![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)
